

Pharmacological Profile of Dicentrine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicentrine hydrochloride*

Cat. No.: *B12769449*

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Abstract: Dicentrine is a naturally occurring aporphine alkaloid primarily isolated from plant species of the Lauraceae and Menispermaceae families, such as *Lindera megaphylla* and *Stephania epigaea* Lo.[1][2][3][4] As a pharmacologically active compound, it has garnered significant interest for its diverse biological activities. This document provides a comprehensive technical overview of the pharmacological profile of **Dicentrine hydrochloride**, summarizing its mechanisms of action, pharmacodynamic properties, metabolic pathways, and key experimental methodologies. The primary activity of Dicentrine is potent and selective α 1-adrenoceptor antagonism, which underlies its significant antihypertensive effects.[1][3][5] Additionally, Dicentrine exhibits promising antitumor, antinociceptive, and anti-platelet properties through various other molecular targets.[6][7][8] This guide consolidates quantitative data into structured tables and visualizes key pathways and workflows to support further research and development.

Physicochemical Properties

Dicentrine is an isoquinoline alkaloid characterized by the aporphine ring system.[6] It is typically studied and formulated as its hydrochloride salt to improve solubility.

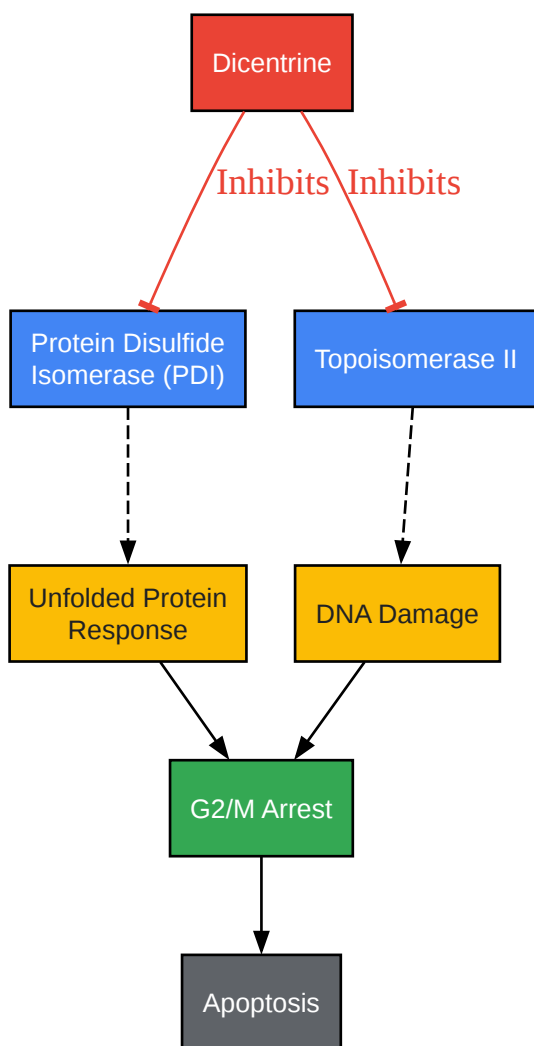
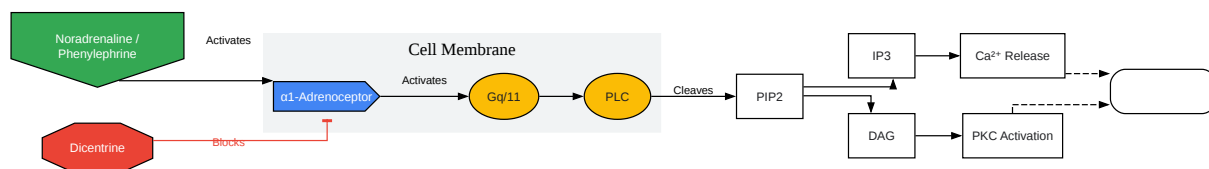
Property	Dicentrine	Dicentrine Hydrochloride
Molecular Formula	C ₂₀ H ₂₁ NO ₄ [2] [6]	C ₂₀ H ₂₂ ClNO ₄ [9]
Molecular Weight	339.39 g/mol [2] [10]	375.85 g/mol [9] [10]
CAS Number	517-66-8 [2] [6]	1089689-97-3 [9]
Type	Aporphine Alkaloid [2] [6]	Salt of Aporphine Alkaloid
Appearance	Data not available	Data not available
Solubility	Practically insoluble in water [11]	Data not available

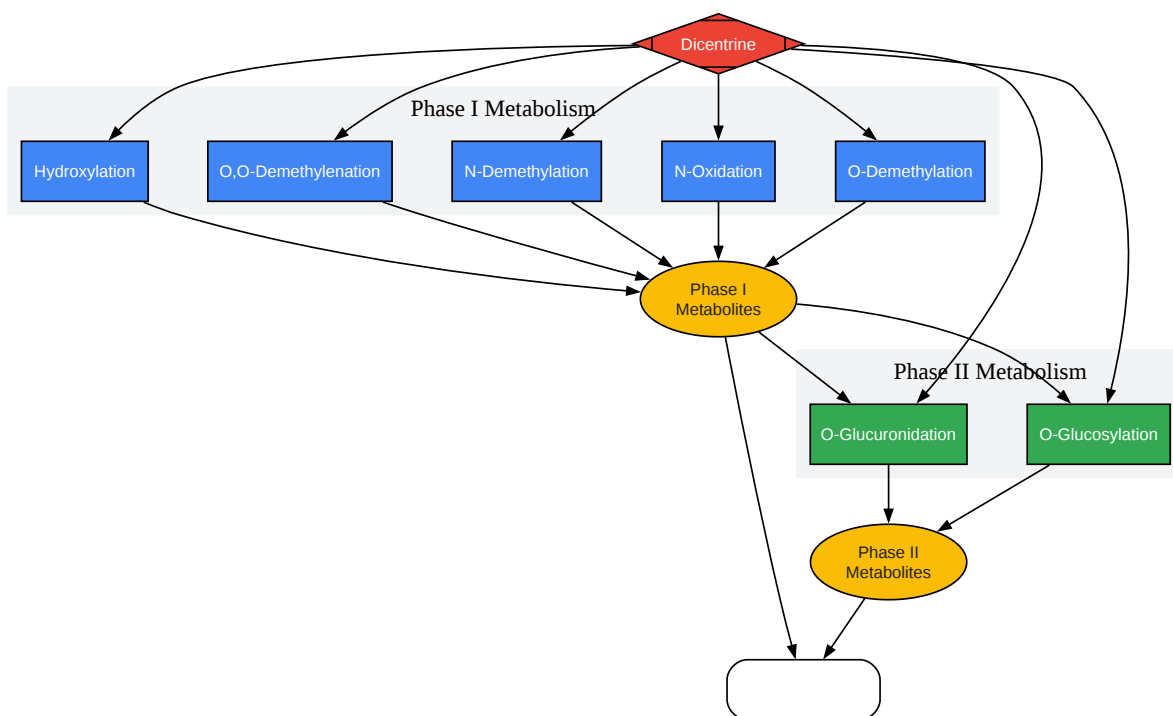
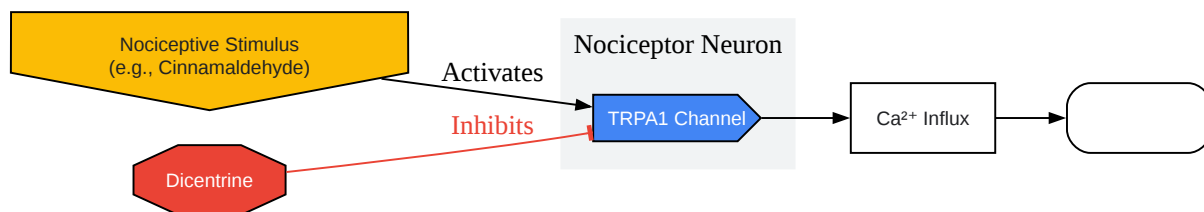
Pharmacodynamics: Mechanisms of Action

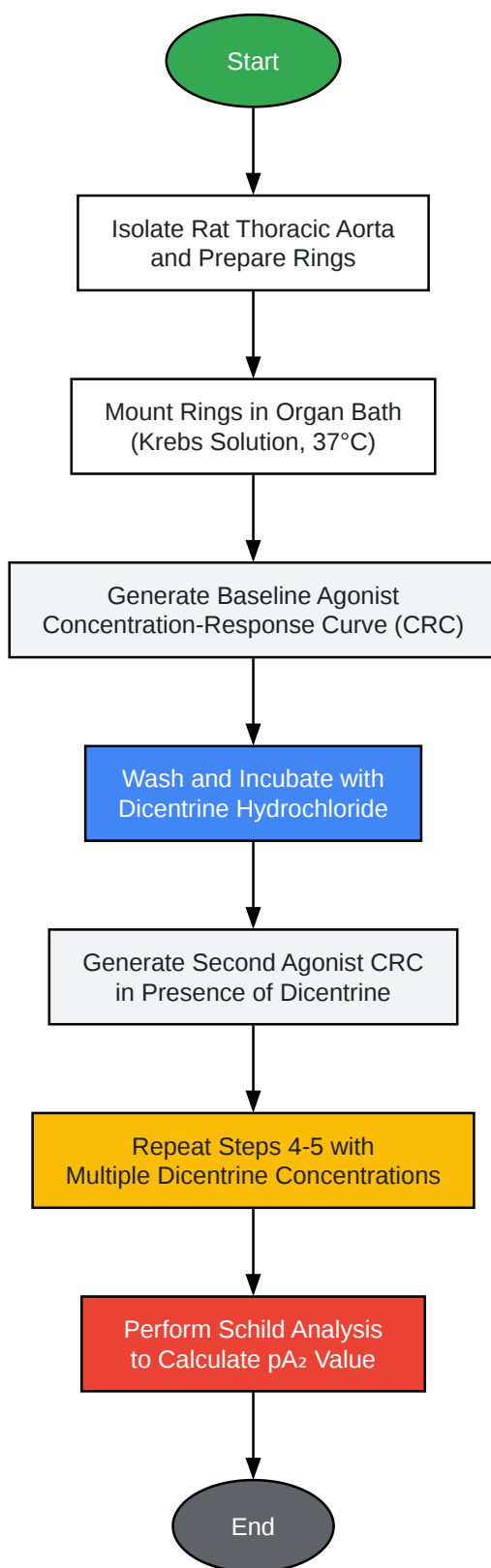
Dicentrine's pharmacological effects are multifaceted, stemming from its interaction with several distinct molecular targets.

Primary Mechanism: α 1-Adrenergic Receptor Antagonism

The most well-characterized action of Dicentrine is its potent and competitive antagonism of α 1-adrenergic receptors.[\[1\]](#)[\[3\]](#) This blockade inhibits the vasoconstrictive effects of endogenous catecholamines like noradrenaline, leading to vasodilation and a reduction in blood pressure.[\[5\]](#) [\[6\]](#) Dicentrine's potency is greater than that of phentolamine but less than that of the highly selective α 1-antagonist, prazosin.[\[3\]](#)







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